![molecular formula C16H11FN4O B2771774 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-00-0](/img/structure/B2771774.png)
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline, also known as FMQ, is a synthetic compound that belongs to the class of triazoloquinazolines. It has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
- 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline derivatives have shown promising anticancer properties. They inhibit tumor cell growth by interfering with DNA replication, cell cycle progression, and apoptosis pathways .
- Mechanisms include targeting topoisomerase II (Topo II) and inducing apoptosis in cancer cells .
- These compounds exhibit antimicrobial effects against bacteria, fungi, and protozoa. They may serve as leads for developing novel antibiotics or antifungal agents .
- Some derivatives demonstrate analgesic and anti-inflammatory activities. They modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory mediators .
- The compound’s antioxidant activity protects cells from oxidative stress, potentially benefiting various health conditions .
- Researchers have explored their antiviral potential, particularly against RNA viruses. These compounds may inhibit viral replication or entry .
- Carbonic anhydrase inhibitors , cholinesterase inhibitors , and aromatase inhibitors are among the enzyme targets. These interactions can impact physiological processes and disease pathways .
Anticancer Activity
Antimicrobial Potential
Analgesic and Anti-Inflammatory Properties
Antioxidant Effects
Antiviral Activity
Enzyme Inhibition
Mechanism of Action
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline is likely to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with its target, PCAF, by binding to its active site . This interaction can inhibit the function of PCAF, leading to changes in gene expression and cellular functions . The exact nature of these changes would depend on the specific genes affected by the inhibition of PCAF.
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that plays a key role in the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, affecting multiple biochemical pathways. The exact pathways affected would depend on the specific cellular context.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which can impact its bioavailability.
Result of Action
The result of the compound’s action is likely to be changes in cellular functions due to the altered gene expression resulting from the inhibition of PCAF . These changes can potentially lead to the death of cancer cells, providing a basis for the compound’s potential anticancer activity .
properties
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c1-22-16-18-13-9-5-3-7-11(13)15-20-19-14(21(15)16)10-6-2-4-8-12(10)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXJFJZFQRIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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